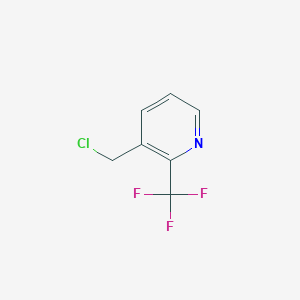

3-(Chloromethyl)-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-(chloromethyl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOQJLJLLCVGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697248 | |

| Record name | 3-(Chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060814-58-5 | |

| Record name | 3-(Chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Radical Chlorination of 2-Methyl-3-(trifluoromethyl)pyridine

Overview:

A patented method (CN112279802B, 2020) describes an efficient radical chlorination approach to prepare 3-(chloromethyl)-2-(trifluoromethyl)pyridine by reacting 2-methyl-3-(trifluoromethyl)pyridine with an electrophilic chlorinating reagent in the presence of a radical initiator and a nitroxide radical precursor in an organic solvent.

| Parameter | Details |

|---|---|

| Starting material | 2-Methyl-3-(trifluoromethyl)pyridine |

| Chlorinating reagents | N-Chlorosuccinimide, N-chlorophthalimide, or trichloroisocyanuric acid |

| Radical initiators | Azobisisobutyronitrile (AIBN), benzoyl peroxide, or 2,3-dichloro-5,6-dicyan-p-benzoquinone |

| Nitroxide radical precursors | N-Hydroxysuccinimide, N-hydroxyisoindole-1,3-dione, 1-hydroxy-benzotriazole |

| Solvents | Dichloroethane, dichloromethane, acetonitrile |

| Temperature | 50–100 °C (preferably 70–90 °C, optimally 80 °C) |

| Reaction time | 3–6 hours |

| Molar ratios (chlorinating reagent : substrate : initiator : nitroxide precursor) | 1 : 2–5 : 0.001–0.02 : 0.01–0.2 (preferably 1 : 2–5 : 0.005–0.015 : 0.05–0.15) |

- Dissolve the chlorinating reagent, 2-methyl-3-(trifluoromethyl)pyridine, radical initiator, and nitroxide radical precursor separately in the chosen organic solvent.

- Mix and stir the solutions, then heat to the target temperature (e.g., 80 °C).

- Maintain the reaction for 3–6 hours to generate this compound.

- After completion, remove the solvent by rotary evaporation and purify the product by column chromatography.

- Short reaction route with good selectivity.

- Mild and industrially feasible reaction conditions.

- Short reaction time and easy scale-up potential.

- The use of nitroxide radical precursors improves selectivity and yield.

This method is currently considered the most practical and industrially relevant for producing this compound.

Chlorination via Phosphorus Oxychloride and Pyridine N-Oxide Intermediate

Overview:

Another method involves the chlorination of 3-(trifluoromethyl)pyridine N-oxide using phosphorus oxychloride (POCl3) in 1,2-dichloroethane, followed by treatment with triethylamine to yield 2-chloro-3-(trifluoromethyl)pyridine, which can be converted further to the chloromethyl derivative.

| Parameter | Details |

|---|---|

| Starting material | 3-(Trifluoromethyl)pyridine N-oxide |

| Chlorinating agent | Phosphorus oxychloride (POCl3) |

| Solvent | 1,2-Dichloroethane |

| Temperature | Stage 1: -30 to -20 °C (1 h) |

| Stage 2: -30 to -20 °C (3 h) | |

| Yield | Approx. 91.9% (for 2-chloro-3-(trifluoromethyl)pyridine) |

- React 3-(trifluoromethyl)pyridine N-oxide with POCl3 in 1,2-dichloroethane at low temperatures (-30 to -20 °C) for 1 hour.

- Add triethylamine and continue stirring at the same temperature for 3 hours.

- The reaction mixture is then processed by aqueous workup and extraction to isolate the chlorinated product.

- This method primarily yields 2-chloro-3-(trifluoromethyl)pyridine but can be adapted for further chloromethylation.

- The process involves careful temperature control and handling of POCl3.

- It is suitable for producing high-purity intermediates for pharmaceutical synthesis.

This approach is well-documented and used for producing related chlorinated trifluoromethylpyridines, which can serve as precursors to the chloromethyl derivative.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield/Selectivity | Advantages | Industrial Relevance |

|---|---|---|---|---|---|

| Radical chlorination (patent) | 2-Methyl-3-(trifluoromethyl)pyridine | N-chlorosuccinimide, radical initiator, nitroxide precursor; 50–100 °C, 3–6 h | High selectivity, good yield | Mild conditions, short route, scalable | High |

| POCl3 chlorination | 3-(Trifluoromethyl)pyridine N-oxide | POCl3, triethylamine, 1,2-dichloroethane, low temp (-30 to -20 °C) | ~91.9% for chloropyridine | High purity, well-established | Moderate |

| Vapor-phase chlorination/fluorination | Methyl-substituted trifluoromethylpyridines | Fluidized-bed reactor, catalyst, vapor-phase chlorination/fluorination | Variable, minor chloromethyl products | Large scale, complex equipment | Specialized industrial use |

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are employed.

Major Products Formed

Nucleophilic substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Difluoromethyl and monofluoromethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Chloromethyl)-2-(trifluoromethyl)pyridine is studied for its potential as a precursor in drug development. The trifluoromethyl group is known to enhance pharmacological properties, making derivatives of this compound suitable candidates for developing new therapeutics.

- Antimicrobial Activity: Research indicates that derivatives exhibit significant antimicrobial properties, with minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 µg/ml against various fungal strains . For example, certain derivatives have shown potent antibacterial effects against Staphylococcus aureus and Escherichia coli.

- Cancer Research: Compounds related to this structure have been investigated for their potential as inhibitors of cancer cell proliferation. Some derivatives demonstrated IC50 values as low as 9 nM against HT-29 colon cancer cells, indicating strong cytotoxicity .

Agrochemical Applications

The compound also plays a significant role in the agrochemical industry. Trifluoromethylpyridine derivatives are utilized in the development of pesticides and herbicides due to their enhanced efficacy against pests.

- Crop Protection: The first derivative introduced was fluazifop-butyl, which has been followed by over 20 new agrochemicals containing the trifluoromethyl moiety that have received regulatory approval . These compounds are effective in protecting crops from various pests while exhibiting lower toxicity to non-target organisms.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Antibacterial Activity: A study demonstrated that specific derivatives showed potent effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics .

- Anticancer Properties: Another investigation highlighted a derivative's ability to inhibit cancer cell growth significantly, suggesting potential therapeutic applications in oncology .

Summary of Biological Activities

| Activity Type | MIC Values (µg/ml) | Reference |

|---|---|---|

| Antifungal | 25 - 62.5 | Noolvi et al., 2014 |

| Antimicrobial | Varies | Luo et al., 2015 |

| Anticancer | IC50 = 9 nM | Study on HT-29 cells |

The mechanism of action often involves the formation of covalent bonds with target proteins or enzymes, potentially inhibiting their function due to the enhanced penetration capabilities provided by the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. These interactions can disrupt key biological pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5)

- Structure : Chloromethyl at position 2, trifluoromethyl at position 3, and chloro at position 4.

- However, the additional chlorine at position 5 may introduce steric or electronic effects that limit applications in drug design .

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS 1807153-07-6)

- Structure : Chloromethyl at position 2, trifluoromethyl at position 3, and methoxy (-OCH3) at position 5.

- Key Differences : The methoxy group enhances solubility in polar solvents but reduces electrophilicity at the pyridine ring, making it less reactive in cross-coupling reactions compared to the target compound .

Halogen-Substituted Analogues

3-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS 1227602-81-4)

- Structure : Bromomethyl (-CH2Br) replaces chloromethyl at position 3.

- Key Differences : Bromine’s higher leaving-group ability facilitates faster alkylation or nucleophilic substitution reactions. However, brominated derivatives are often more expensive and may exhibit higher toxicity .

3-(Chloromethyl)-2-fluoropyridine (CAS 315180-14-4)

- Structure : Fluorine (-F) replaces trifluoromethyl at position 2.

Functional Group Variations

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

- Structure : Chloromethyl at position 2, methyl (-CH3) at position 3, and trifluoroethoxy (-OCH2CF3) at position 4.

- Key Differences : The trifluoroethoxy group introduces strong electron-withdrawing effects and hydrophobicity, which may enhance binding to hydrophobic enzyme pockets in drug targets. However, the methyl group at position 3 reduces steric flexibility compared to the trifluoromethyl group in the target compound .

3-(Chloromethyl)-2-methylpyridine·HCl

Pharmacologically Active Derivatives

2-Nitro-7-((6-(trifluoromethyl)pyridin-3-yl)methyl)imidazo[1,2-a]pyrazin-8(7H)-one

- Structure : Derived from 3-(4-(chloromethyl)-2-(trifluoromethyl)pyridine.

- Key Differences : This derivative exhibits antitubercular and antiparasitic activity due to the nitroimidazole moiety. The chloromethyl group in the precursor enables efficient conjugation, but the final product’s solubility is lower than simpler pyridine derivatives .

Pyridine-based CYP51 Inhibitors (UDO and UDD)

- Structure : Complex derivatives with thiazole and piperazine groups.

- Key Differences: These compounds show superior activity against Trypanosoma cruzi compared to the target compound, highlighting how extended functionalization (e.g., piperazine rings) enhances target binding .

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Weight | Key Functional Groups | Yield in Synthesis | Key Applications |

|---|---|---|---|---|

| 3-(Chloromethyl)-2-(trifluoromethyl)pyridine | 195.00 | -CH2Cl, -CF3 | 48% (microwave) | Pharmaceutical intermediates |

| 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | 229.01 | -CH2Cl, -CF3, -Cl | Not reported | Agrochemical synthesis |

| 3-(Bromomethyl)-2-(trifluoromethyl)pyridine | 239.63 | -CH2Br, -CF3 | Not reported | High-reactivity intermediates |

| 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine | 225.60 | -CH2Cl, -CF3, -OCH3 | Not reported | Solubility-enhanced scaffolds |

Table 2: Reactivity and Stability

| Compound | Leaving Group Reactivity | Metabolic Stability | Solubility (LogP) |

|---|---|---|---|

| This compound | Moderate (Cl) | High | ~2.5 |

| 3-(Bromomethyl)-2-(trifluoromethyl)pyridine | High (Br) | Moderate | ~2.8 |

| 3-(Chloromethyl)-2-fluoropyridine | Low (F inert) | Low | ~1.9 |

Biological Activity

3-(Chloromethyl)-2-(trifluoromethyl)pyridine is a pyridine derivative characterized by a chloromethyl group and a trifluoromethyl group. Its unique chemical structure contributes to its notable biological activities, making it a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₄ClF₃N

- Appearance : Yellow powder or solid with an irritating odor

- Solubility : Soluble in water, enhancing its applicability in biological systems

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group, which enhances lipophilicity. This property facilitates the compound's ability to penetrate biological membranes and interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Enzyme Interaction

Studies have shown that this compound can act as both an inhibitor and activator depending on the specific enzyme or receptor it interacts with. This dual role is critical for its potential therapeutic applications.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Target | Effect | Mechanism |

|---|---|---|---|

| Study 1 | Enzyme A | Inhibition | Competitive inhibition mechanism observed in vitro. |

| Study 2 | Receptor B | Activation | Enhanced signaling pathway activation leading to increased cellular response. |

| Study 3 | Cellular Process C | Modulation | Influences gene expression related to metabolic regulation. |

Case Studies

- Pharmaceutical Applications : In a study examining various trifluoromethyl-containing compounds, this compound demonstrated significant potency against specific metabolic enzymes, suggesting its potential as a lead compound in drug development for metabolic disorders .

- Toxicological Assessment : A toxicological study indicated that while the compound exhibits promising biological activity, it also has an irritating effect on biological tissues, necessitating careful consideration in therapeutic contexts.

- Comparative Analysis : When compared to structurally similar compounds, such as 2-Hydroxy-5-(trifluoromethyl)pyridine and 6-(Trifluoromethyl)pyridine, this compound showed enhanced reactivity and biological properties due to its unique substituents.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(Chloromethyl)-2-(trifluoromethyl)pyridine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on pre-functionalized pyridine intermediates. For example, chlorination of hydroxymethyl precursors using reagents like SOCl₂ or PCl₃ under controlled conditions (0–5°C) yields the chloromethyl group. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids can introduce substituents to the pyridine ring .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns (e.g., δ ~4.8 ppm for -CH₂Cl, δ ~120–125 ppm for -CF₃ in ¹⁹F NMR).

- X-ray Crystallography : Single-crystal studies (e.g., C–Cl bond length ~1.73 Å and C–CF₃ bond angle ~120°) resolve stereoelectronic effects .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 195.02 for C₇H₅ClF₃N).

Q. What are typical applications of this compound in medicinal chemistry?

- Methodological Answer : The chloromethyl group enables derivatization into amines, thioethers, or azides for bioactive molecule synthesis. For example, coupling with azetidine () or aryl boronic acids generates intermediates for kinase inhibitors or anti-inflammatory agents .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in substitution reactions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), polarizing the pyridine ring and activating the chloromethyl group for nucleophilic substitution. Density Functional Theory (DFT) studies (e.g., Fukui indices) predict enhanced electrophilicity at the chloromethyl carbon, facilitating reactions with amines or thiols under mild conditions (e.g., 25°C, DMF) .

Q. What challenges arise in achieving regioselective functionalization during cross-coupling reactions?

- Methodological Answer : Competing reactivity at the chloromethyl group and pyridine ring positions (C-4/C-6) complicates regioselectivity. Strategies include:

- Directing Groups : Temporary protection of -CH₂Cl with Boc groups to prioritize ring functionalization.

- Catalyst Optimization : Pd(PPh₃)₄ with K₂CO₃ in THF selectively couples aryl boronic acids to the C-4 position .

Q. How can computational methods predict novel reaction pathways for this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and electron density maps. For instance, studies on analogous pyridines show that -CF₃ stabilizes negative charge buildup during SN2 reactions, lowering activation energy by ~15 kcal/mol compared to non-fluorinated analogs .

Q. What side reactions are observed during synthesis, and how are they mitigated?

- Methodological Answer : Common issues include:

- Over-chlorination : Controlled addition of chlorinating agents (e.g., SOCl₂) at low temperatures (-10°C) prevents multiple substitutions.

- Trifluoromethyl Displacement : Steric shielding with bulky ligands (e.g., P(t-Bu)₃) in Pd-catalyzed reactions avoids -CF₃ loss .

Q. How does crystallographic data resolve structural ambiguities in derivatives?

- Methodological Answer : Single-crystal X-ray diffraction of related compounds (e.g., 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine) reveals intermolecular interactions (e.g., Cl⋯Cl contacts at 3.28 Å) and hydrogen-bonded dimers (N–H⋯N, 2.89 Å), guiding polymorph control strategies .

Data Contradictions and Resolution

- Discrepancy in Reactivity : Some studies report competing C–Cl vs. C–CF₃ reactivity under identical conditions. Resolution involves kinetic profiling (e.g., in situ IR monitoring) to identify temperature-dependent pathways .

- Divergent Regioselectivity : Conflicting reports on cross-coupling sites (C-4 vs. C-6) are addressed using steric maps derived from X-ray data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.